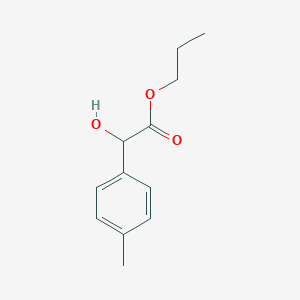
Propyl hydroxy(4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl hydroxy(4-methylphenyl)acetate, also known as p-hydroxyacetophenone propyl ether, is a colorless liquid with a pleasant odor. It is widely used in the fragrance and flavor industry due to its sweet, floral, and fruity aroma. Besides its use in the fragrance industry, propyl hydroxy(4-methylphenyl)acetate has several scientific research applications.
Aplicaciones Científicas De Investigación
Propyl hydroxy(4-methylphenyl)acetate has several scientific research applications. It is used as a solvent in the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral ligands for asymmetric synthesis. Propyl hydroxy(4-methylphenyl)acetate is also used as a flavoring agent in the food industry. It is used in the production of perfumes, soaps, and cosmetics due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of propyl hydroxy(4-methylphenyl)acetate is not well understood. However, it is believed to act as an agonist of the GABA-A receptor. GABA-A receptors are the primary inhibitory receptors in the central nervous system. Activation of the GABA-A receptor leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron. This hyperpolarization leads to the inhibition of neurotransmitter release, resulting in sedative and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
Propyl hydroxy(4-methylphenyl)acetate has several biochemical and physiological effects. It has been shown to have sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. Propyl hydroxy(4-methylphenyl)acetate has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl hydroxy(4-methylphenyl)acetate has several advantages in lab experiments. It is readily available, easy to handle, and has a low toxicity profile. It is also relatively inexpensive compared to other organic solvents. However, propyl hydroxy(4-methylphenyl)acetate has some limitations. It has a low boiling point and high vapor pressure, making it difficult to handle in large quantities. It also has a strong odor, which can be unpleasant in the lab.
Direcciones Futuras
There are several future directions for the research on propyl hydroxy(4-methylphenyl)acetate. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Another direction is to study its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to understand the mechanism of action of propyl hydroxy(4-methylphenyl)acetate and its effects on the central nervous system.
Conclusion:
In conclusion, propyl hydroxy(4-methylphenyl)acetate is a colorless liquid widely used in the fragrance and flavor industry. It has several scientific research applications, including its use as a solvent and reagent in organic synthesis, and as a flavoring agent in the food industry. Propyl hydroxy(4-methylphenyl)acetate has sedative, anxiolytic, anticonvulsant, and antinociceptive effects, and also exhibits antioxidant and anti-inflammatory properties. While it has advantages in lab experiments, such as low toxicity and availability, it also has some limitations, including a strong odor and low boiling point. Future research directions include investigating its potential as a therapeutic agent for neurological disorders and understanding its mechanism of action on the central nervous system.
Métodos De Síntesis
Propyl hydroxy(4-methylphenyl)acetate can be synthesized by reacting Propyl hydroxy(4-methylphenyl)acetatetophenone with propyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of 80-100°C and under atmospheric pressure. The product is then purified by distillation or recrystallization to obtain a pure form of propyl hydroxy(4-methylphenyl)acetate.
Propiedades
Número CAS |
15913-17-4 |
|---|---|
Nombre del producto |
Propyl hydroxy(4-methylphenyl)acetate |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
Clave InChI |
KUMFIUNBUPWSEM-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
SMILES canónico |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
Otros números CAS |
15913-17-4 |
Sinónimos |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



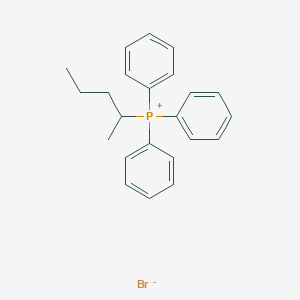
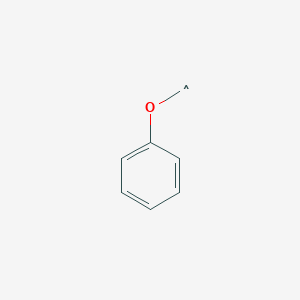
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
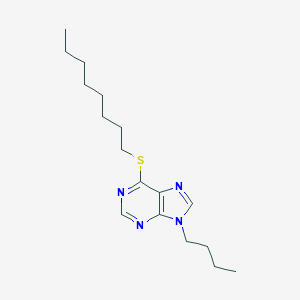
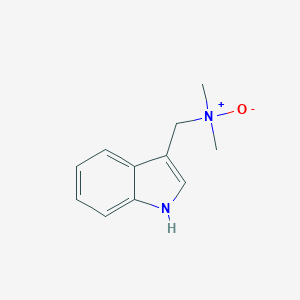
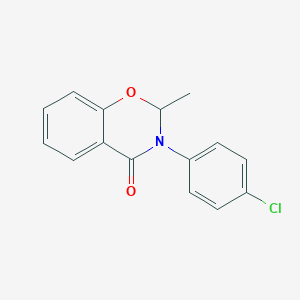
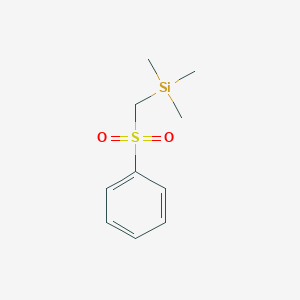
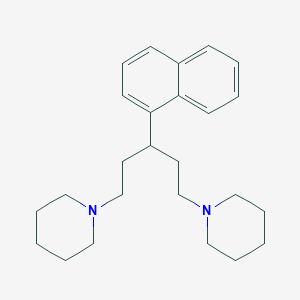
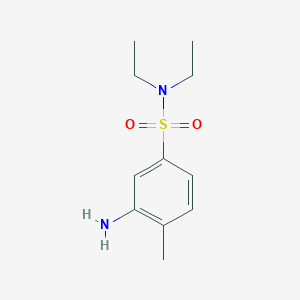
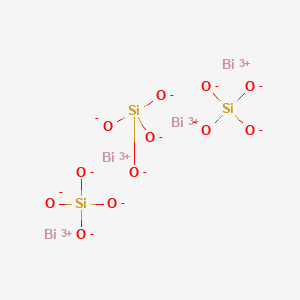
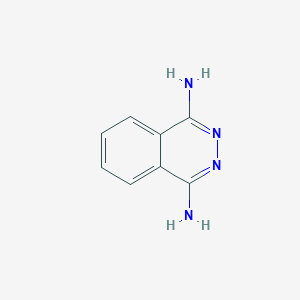
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
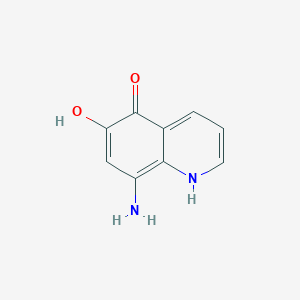
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)